molecular formula C14H20N2O3 B14364575 1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol CAS No. 92085-10-4

1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol

Cat. No.: B14364575
CAS No.: 92085-10-4
M. Wt: 264.32 g/mol
InChI Key: FIFVXAOAXCBRAS-UHFFFAOYSA-N
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Description

1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol is a complex organic compound that features an indole structure, which is a significant heterocyclic system in natural products and drugs

Preparation Methods

The synthesis of 1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol typically involves multiple steps. One common synthetic route includes the reaction of 3-(2-aminoethyl)-1H-indol-5-ol with 3-methoxypropan-2-ol under specific reaction conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aminoethyl group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The indole structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol can be compared with other indole derivatives, such as:

    3-(2-Aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride: This compound shares a similar indole structure but differs in its functional groups and properties.

    Indole-3-acetic acid: A plant hormone with a simpler structure but significant biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

92085-10-4

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

1-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]-3-methoxypropan-2-ol

InChI

InChI=1S/C14H20N2O3/c1-18-8-11(17)9-19-12-2-3-14-13(6-12)10(4-5-15)7-16-14/h2-3,6-7,11,16-17H,4-5,8-9,15H2,1H3

InChI Key

FIFVXAOAXCBRAS-UHFFFAOYSA-N

Canonical SMILES

COCC(COC1=CC2=C(C=C1)NC=C2CCN)O

Origin of Product

United States

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